![molecular formula C23H19BrN2O5 B423355 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423355.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, methoxy, and hydrazinylidene groups. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-6-methoxybenzaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its hydrazinylidene group is particularly useful for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenyl 4-methoxybenzoate: This compound has a similar structure but with a nitro group instead of a phenylcarbonyl group.
Methyl 4-bromo-2-methoxybenzoate: A simpler compound with a similar bromine and methoxy substitution pattern.
Uniqueness
The uniqueness of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrazinylidene group, in particular, provides unique reactivity that is not present in many similar compounds.
Properties
Molecular Formula |
C23H19BrN2O5 |
|---|---|
Molecular Weight |
483.3g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19BrN2O5/c1-29-18-10-8-17(9-11-18)23(28)31-21-19(24)12-15(13-20(21)30-2)14-25-26-22(27)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
KUSMKWHSXBBVAU-AFUMVMLFSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NNC(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)/C=N/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


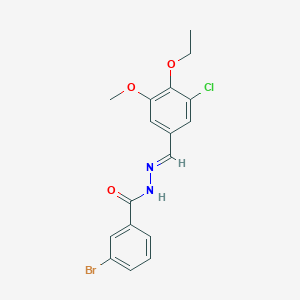
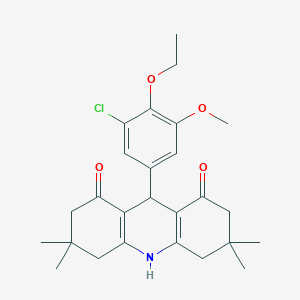
![5-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423276.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423278.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423279.png)
![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423280.png)
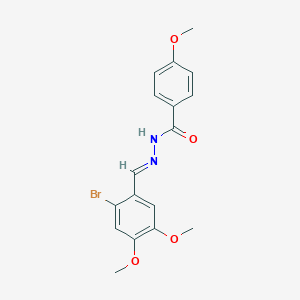
![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423282.png)
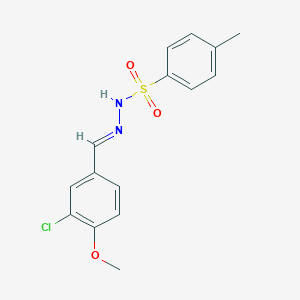
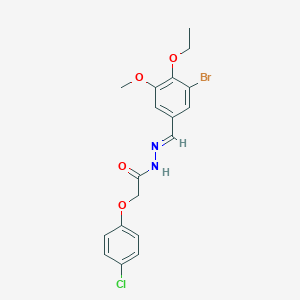
![2-CHLORO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423287.png)
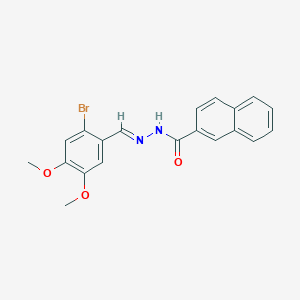
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423291.png)
![5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423294.png)
